molecular formula C9H10ClI B13112350 4-Chloro-1-iodo-2-isopropylbenzene

4-Chloro-1-iodo-2-isopropylbenzene

Cat. No.: B13112350
M. Wt: 280.53 g/mol
InChI Key: OUQLZWWXIFSRCU-UHFFFAOYSA-N
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Description

Table 1: Comparative Bond Lengths in Halogenated Isopropylbenzenes

Compound C-I (Å) C-Cl (Å) C-C (isopropyl attachment, Å)
4-Chloro-2-iodo-1-isopropylbenzene 2.102 1.739 1.508
1-Bromo-4-iodobenzene 2.064 - -
2-Bromo-4-chloro-1-iodobenzene 2.147 1.735 -

Key observations:

  • C-I Bond Length : The iodine-carbon bond in this compound is expected to approximate 2.10–2.15 Å, slightly longer than in 1-bromo-4-iodobenzene due to increased steric strain from the isopropyl group.
  • C-Cl Bond Characteristics : Chlorine substitution at position 4 likely yields a bond length of ~1.735 Å, consistent with para-chloro derivatives. The para relationship to iodine may induce minor bond elongation (<0.01 Å) due to electron withdrawal effects.
  • Isopropyl Attachment : The bond connecting the isopropyl group to the aromatic ring (C-C) typically measures 1.508 Å, as seen in . This bond exhibits reduced rotational freedom compared to less hindered systems.

In the crystalline phase, molecules would likely organize through a combination of halogen-halogen and van der Waals interactions. The iodo and chloro substituents may participate in Type II halogen bonding (C-I···Cl-C), with interaction distances ~3.4–3.5 Å, as demonstrated in bismuth-halogen adducts. The isopropyl groups would contribute to lattice stabilization via dispersive CH-π interactions, with methyl hydrogens engaging adjacent aromatic systems at distances of 2.8–3.2 Å.

Comparative Structural Analysis with Halogenated Isopropylbenzene Derivatives

Positional Isomerism Effects

Comparison with 4-chloro-2-iodo-1-isopropylbenzene reveals how substituent positioning alters molecular geometry:

  • Steric Profiles : Moving iodine from position 2 to 1 increases steric congestion near the isopropyl group, potentially widening the C1-C2-C3 bond angle by 2–3° to accommodate bulk.
  • Electronic Effects : The para chlorine-iodine dipole in 4-chloro-1-iodo-2-isopropylbenzene creates a stronger electron-deficient region at positions 3 and 5 compared to the meta relationship in its positional isomer. This difference influences reactivity toward electrophilic substitution.

Halogen Substitution Patterns

Contrasting with 2-bromo-4-chloro-1-iodobenzene:

  • Halogen-Halogen Interactions : Replacement of bromine with isopropyl eliminates potential Br···I interactions but introduces new CH···I contacts. The isopropyl CH groups may engage in weak hydrogen bonding with iodine (3.0–3.3 Å), as seen in iodoarene complexes.
  • Bond Length Variations : The C-I bond shortens by 0.03–0.05 Å when bromine is replaced with isopropyl, reflecting reduced electron withdrawal from adjacent substituents.

Impact of Heavy Halogens

The iodine substituent’s polarizability enables unique intermolecular interactions absent in lighter halogen analogues. For instance, Bi(I) complexes demonstrate iodine’s capacity for strong halogen bonding (3.44–3.52 Å), suggesting that 4-chloro-1-iodo-2-isopropylbenzene could act as a halogen bond donor in supramolecular assemblies. This property distinguishes it from chloro- or bromo-dominant derivatives.

Table 2: Halogen Bonding Parameters in Related Systems

Compound Halogen Bond Type Interaction Distance (Å)
Bismuth(I)-iodo complex I···Bi 3.44–3.52
1-Bromo-4-iodobenzene I···Br 3.62
4-Chloro-1-iodo-2-isopropylbenzene (predicted) I···Cl 3.38–3.45

These structural comparisons underscore how subtle changes in substitution patterns dramatically alter physical properties and intermolecular interaction landscapes. The unique combination of iodine’s polarizability, chlorine’s electronegativity, and isopropyl’s steric demand positions 4-chloro-1-iodo-2-isopropylbenzene as a molecule with distinct crystallographic and electronic characteristics among halogenated aromatics.

Properties

Molecular Formula

C9H10ClI

Molecular Weight

280.53 g/mol

IUPAC Name

4-chloro-1-iodo-2-propan-2-ylbenzene

InChI

InChI=1S/C9H10ClI/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3

InChI Key

OUQLZWWXIFSRCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)I

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-1-iodo-2-isopropylbenzene typically involves multiple steps. One common method is through electrophilic aromatic substitution reactions. The process can be summarized as follows:

Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-1-iodo-2-isopropylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-1-iodo-2-isopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-iodo-2-isopropylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates such as benzenonium ions. These intermediates can then undergo further reactions to yield substituted benzene rings .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The iodine atom in the target compound increases molecular mass significantly compared to bromine analogs . The C–I bond (234 kJ/mol) is weaker than C–Br (285 kJ/mol) or C–Cl (327 kJ/mol), enhancing reactivity in substitution reactions.
  • Substituent Position : The para-chloro (position 4) in the target compound versus meta-bromo (position 4) in alters electronic effects (e.g., electron-withdrawing vs. electron-donating resonance).

Physicochemical Data (Theoretical Predictions)

  • Boiling Point : Higher for the target compound (iodine’s polarizability) vs. bromine analogs.
  • Solubility : The bulky isopropyl group reduces solubility in polar solvents compared to cyclopropyl-substituted derivatives.

Research Findings and Limitations

  • Evidence Gaps : The provided evidence lacks experimental data (e.g., NMR, melting points) for direct comparison. Theoretical predictions are based on molecular mass and substituent effects.
  • Practical Utility: The target compound’s iodine substitution is advantageous in radiopharmaceuticals, whereas bromine analogs () are more cost-effective for non-specialized syntheses.

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